Lipophilicity Advantage: XLogP3 3.2 vs Trifluoromethyl Analogue XLogP3 2.5
The target compound exhibits an XLogP3 of 3.2, which is 0.7 log units higher than the structurally comparable tert-butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (XLogP3 = 2.5), meaning a ~5-fold higher partition coefficient [1][2].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (C12H14ClF2NO2) |
| Comparator Or Baseline | tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (C12H14F3NO2, CAS 790714-75-9): XLogP3 = 2.5 |
| Quantified Difference | +0.7 log units (~5× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can improve membrane permeability and CNS penetration, making this compound a more suitable intermediate for CNS-targeted or Gram-negative antibacterial programs where increased logP is desired.
- [1] PubChem. XLogP3-AA = 3.2 for CID 129532547. https://pubchem.ncbi.nlm.nih.gov/compound/2149590-04-3 View Source
- [2] PubChem. XLogP3-AA = 2.5 for tert-butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate, CID 101349031. https://pubchem.ncbi.nlm.nih.gov/compound/790714-75-9 View Source
